molecular formula C7H11N3O B2764988 N-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1281118-68-0

N-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2764988
CAS No.: 1281118-68-0
M. Wt: 153.185
InChI Key: KIDXTSGRYSIIRY-UHFFFAOYSA-N
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Description

N-isopropyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often involve heating under reflux with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isopropyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1H-pyrazole-3-carboxamide
  • N-ethyl-1H-pyrazole-3-carboxamide
  • N-propyl-1H-pyrazole-3-carboxamide

Uniqueness

N-isopropyl-1H-pyrazole-3-carboxamide is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs .

Properties

IUPAC Name

N-propan-2-yl-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(2)9-7(11)6-3-4-8-10-6/h3-5H,1-2H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDXTSGRYSIIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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